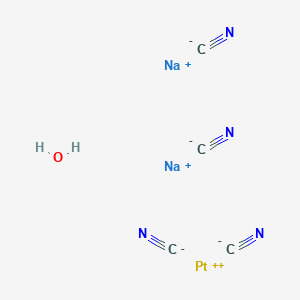

disodium;platinum(2+);tetracyanide;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le tétracyanoplatinate(II) de disodium;hydrate, également connu sous le nom de tétracyanoplatinate(II) de disodium hydraté, est un composé de coordination de formule moléculaire C4H2N4Na2OPt. Ce composé se caractérise par la présence d'un ion platine coordonné à quatre ligands cyanure et deux ions sodium, ainsi qu'une molécule d'eau. Il est couramment utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du tétracyanoplatinate(II) de disodium;hydrate implique généralement la réaction du chlorure de platine(II) avec le cyanure de sodium en solution aqueuse. La réaction se déroule comme suit :

PtCl2+4NaCN+H2O→Na2[Pt(CN)4]⋅H2O+2NaCl

Cette réaction est effectuée dans des conditions contrôlées, la température et le pH étant soigneusement surveillés afin de garantir la formation du produit souhaité. Le composé résultant est ensuite purifié par recristallisation.

Méthodes de production industrielles

Dans les milieux industriels, la production de tétracyanoplatinate(II) de disodium;hydrate suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour obtenir un produit avec un degré de pureté élevé. Le composé est généralement produit dans des réacteurs discontinus, où les conditions réactionnelles peuvent être contrôlées avec précision afin d'optimiser le rendement et la qualité.

Analyse Des Réactions Chimiques

Types de réactions

Le tétracyanoplatinate(II) de disodium;hydrate subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des états d'oxydation plus élevés du platine.

Réduction : Il peut être réduit pour former des états d'oxydation inférieurs du platine.

Substitution : Les ligands cyanure peuvent être substitués par d'autres ligands, ce qui conduit à la formation de différents composés de coordination.

Réactifs et conditions communs

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrazine sont souvent utilisés.

Substitution : Les réactions d'échange de ligands peuvent être effectuées à l'aide de divers ligands tels que l'ammoniac, les phosphines et les halogénures.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des complexes de platine(IV), tandis que la réduction peut produire des espèces de platine(0) ou de platine(I). Les réactions de substitution peuvent conduire à une large gamme de composés de coordination avec différents ligands.

Applications de recherche scientifique

Le tétracyanoplatinate(II) de disodium;hydrate a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme précurseur pour la synthèse d'autres complexes de platine et comme catalyseur dans diverses réactions chimiques.

Biologie : Le composé est étudié pour son activité biologique potentielle, notamment ses interactions avec les biomolécules et ses effets sur les processus cellulaires.

Médecine : Des recherches sont en cours pour explorer son utilisation potentielle en chimiothérapie et dans d'autres applications médicales.

Industrie : Il est utilisé dans l'industrie du placage électrolytique pour le dépôt de revêtements de platine et dans la production de composants électroniques.

Mécanisme d'action

Le mécanisme par lequel le tétracyanoplatinate(II) de disodium;hydrate exerce ses effets dépend de l'application spécifique. Dans les systèmes biologiques, le composé peut interagir avec l'ADN et les protéines, entraînant des modifications des processus cellulaires. Les ligands cyanure peuvent également se lier aux ions métalliques dans les enzymes, inhibant leur activité. Dans les applications catalytiques, le centre de platine peut faciliter diverses transformations chimiques par coordination et activation des substrats.

Applications De Recherche Scientifique

Disodium;platinum(2+);tetracyanide;hydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential use in cancer therapy and other medical applications.

Industry: It is used in the electroplating industry for the deposition of platinum coatings and in the production of electronic components.

Mécanisme D'action

The mechanism by which disodium;platinum(2+);tetracyanide;hydrate exerts its effects depends on the specific application. In biological systems, the compound can interact with DNA and proteins, leading to changes in cellular processes. The cyanide ligands can also bind to metal ions in enzymes, inhibiting their activity. In catalytic applications, the platinum center can facilitate various chemical transformations through coordination and activation of substrates.

Comparaison Avec Des Composés Similaires

Le tétracyanoplatinate(II) de disodium;hydrate peut être comparé à d'autres composés similaires, tels que :

Tétracyanoplatinate(II) de potassium : Structure similaire, mais avec des ions potassium au lieu d'ions sodium.

Tétracyanopalladate(II) de sodium : Contient du palladium au lieu du platine, ce qui conduit à des propriétés chimiques différentes.

Tétracyanoniccolate(II) de sodium : Contient du nickel au lieu du platine, avec une réactivité et des applications distinctes.

L'unicité du tétracyanoplatinate(II) de disodium;hydrate réside dans son environnement de coordination spécifique et la présence de platine, qui confère des propriétés catalytiques et biologiques uniques.

Activité Biologique

Disodium platinum(II) tetracyanide hydrate, with the chemical formula Na₂[Pt(CN)₄]·xH₂O, is a platinum complex that has garnered attention for its potential biological activities. This article will explore its synthesis, mechanisms of action, biological effects, and relevant research findings.

The synthesis of disodium platinum(II) tetracyanide hydrate typically involves the reaction of platinum salts with sodium cyanide in an aqueous solution. The general reaction can be represented as follows:

This compound can exist in various hydrated forms, which may influence its solubility and biological interactions. The platinum center in the compound allows it to form coordination complexes with various biomolecules, leading to diverse biological effects.

The biological activity of disodium platinum(II) tetracyanide hydrate is primarily attributed to its interaction with nucleic acids and proteins. The mechanisms include:

- Inhibition of Enzyme Activity : The compound can inhibit various enzymes by binding to their active sites or altering their conformation, which disrupts their normal function.

- Disruption of DNA Replication : It can form adducts with DNA, leading to replication errors and ultimately cell death .

Biological Effects

Research indicates that disodium platinum(II) tetracyanide hydrate exhibits several biological effects:

- Antitumor Activity : Similar to other platinum-based drugs, it has been investigated for its potential as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through DNA damage mechanisms .

- Antiviral Properties : Some studies have shown that platinum complexes can interfere with viral replication processes, suggesting a potential role in antiviral therapies .

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells through DNA damage | |

| Antiviral | Interferes with viral replication | |

| Enzyme Inhibition | Binds to enzymes, disrupting their function |

Research Insights

- Antitumor Mechanisms : A study demonstrated that disodium platinum(II) tetracyanide hydrate could induce significant cytotoxicity in various cancer cell lines. The mechanism involved the formation of DNA cross-links, leading to cell cycle arrest and apoptosis .

- Enzyme Interactions : Another investigation focused on the compound's ability to inhibit key metabolic enzymes. The findings indicated that it could effectively reduce enzyme activity related to nucleotide metabolism, further supporting its potential as an antimetabolite.

- Comparative Analysis : Comparative studies with other platinum complexes revealed that disodium platinum(II) tetracyanide hydrate exhibited unique properties that could be leveraged for targeted therapeutic applications, particularly in resistant cancer types .

Propriétés

IUPAC Name |

disodium;platinum(2+);tetracyanide;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.2Na.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZQYSVVRURJND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Na+].[Na+].[Pt+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4Na2OPt |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.